

preclinical data on SRX3207 efficacy

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Compound of Interest

Compound Name: SRX3207

Cat. No.: B15621793

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An In-Depth Technical Guide on the Preclinical Efficacy of **SRX3207**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of **SRX3207**, a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K). The data herein is primarily derived from the pivotal study by Joshi et al., "Macrophage Syk-PI3Ky Inhibits Antitumor Immunity: **SRX3207**, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression," published in Molecular Cancer Therapeutics in 2020.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

SRX3207 was developed to reprogram the tumor microenvironment (TME) by targeting the immunosuppressive functions of tumor-associated macrophages (TAMs).[\[1\]](#)[\[2\]](#)[\[3\]](#) The core mechanism of **SRX3207** revolves around the inhibition of the Syk-PI3Ky signaling axis within these macrophages.[\[1\]](#)[\[3\]](#) This blockade reverses the immunosuppressive (M2-like) phenotype of TAMs, promoting a pro-inflammatory (M1-like) state. This shift enhances the recruitment and activation of cytotoxic CD8+ T cells, destabilizes the hypoxia-inducible factors (HIF-1 α and HIF-2 α) that contribute to the pro-tumorigenic TME, and ultimately stimulates a potent anti-tumor immune response.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Data Presentation

The preclinical efficacy of **SRX3207** has been quantified through enzymatic assays, pharmacokinetic studies, and in vivo tumor models.

Table 1: Enzymatic Inhibition Profile of SRX3207

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of **SRX3207** against a panel of target kinases, demonstrating its dual potency against Syk and PI3K isoforms.

Target	SRX3207 IC ₅₀ (nM)
Syk	10.7
PI3K α	861
PI3K β	>10,000
PI3K γ	110
PI3K δ	1,160
mTOR	>10,000
DNA-PK	2,750
Data sourced from Figure 5D of Joshi et al., Mol Cancer Ther, 2020. [3] [6]	

Table 2: In Vivo Pharmacokinetic Parameters of SRX3207 in Mice

This table outlines the key pharmacokinetic properties of **SRX3207** following intravenous (IV) and oral (PO) administration.

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (t _{1/2}) (hr)
Intravenous (IV)	5	~1500	~0.08	1005	1.1
Oral (PO)	15	~400	~0.5	875	1.8

Data estimated from Figure 5F and 5G of Joshi et al., Mol Cancer Ther, 2020.[3]
[6]

Table 3: In Vivo Efficacy of SRX3207 in Syngeneic Mouse Tumor Models

This table presents the anti-tumor effects of **SRX3207** in the Lewis Lung Carcinoma (LLC) model.

Treatment Group	Dose (mg/kg)	Mean Tumor Volume (Day 21, mm ³)	Key Immune Cell Changes in TME	Survival Benefit
Vehicle Control	-	~1500	Baseline	-
SRX3207	10 (oral)	<500	↑ CD8+ T cells, ↓ Immunosuppressive gene expression (e.g., Arg1, IL-10)	Significantly Increased

Data derived from Figure 6A, 6B, and 6D of Joshi et al., Mol Cancer Ther, 2020.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, as described in the source publication.[2][3]

In Vivo Syngeneic Tumor Models

- Cell Lines: Lewis Lung Carcinoma (LLC), B16 melanoma, and CT26 colon carcinoma cells were obtained from ATCC.
- Animal Models: Wild-type C57BL/6 or Balb/c mice were used for the respective syngeneic models.
- Tumor Implantation: 1×10^5 tumor cells were injected subcutaneously into the flank of the mice.
- Treatment Protocol: When tumors reached an approximate volume of 100 mm³ (typically around day 10 post-implantation), mice were randomized into treatment groups. **SRX3207**

was administered orally at a dose of 10 mg/kg daily. Control groups received a vehicle solution.

- **Efficacy Endpoints:** Tumor volumes were measured every other day using digital calipers. The study endpoint was reached on day 21, at which point tumors were harvested for further analysis. For survival studies, mice were monitored until they met pre-defined endpoint criteria.

Isolation of Tumor-Infiltrating Immune Cells

- **Tumor Digestion:** Harvested tumors were minced and enzymatically dissociated using a collagenase digestion cocktail at 37°C for 30-45 minutes.
- **Cell Preparation:** The resulting cell suspension was filtered through a 70 µm cell strainer to obtain a single-cell suspension.
- **Immune Cell Isolation:** Specific immune cell populations (e.g., CD11b+ for macrophages, CD90.2+ for T cells) were isolated from the single-cell suspension using magnetic bead purification kits (e.g., MACS).

Flow Cytometry Analysis

- **Staining:** The single-cell suspensions were stained with cocktails of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8) to identify and quantify different immune cell populations.
- **Data Acquisition:** Stained cells were analyzed on a flow cytometer.
- **Data Analysis:** The resulting data was analyzed using appropriate software (e.g., FlowJo) to quantify the percentage of specific immune cell populations within the tumor microenvironment.

T-cell Cytotoxicity Assay

- **T-cell Isolation:** CD8+ T cells were isolated from the tumors of mice treated with either vehicle or **SRX3207**.

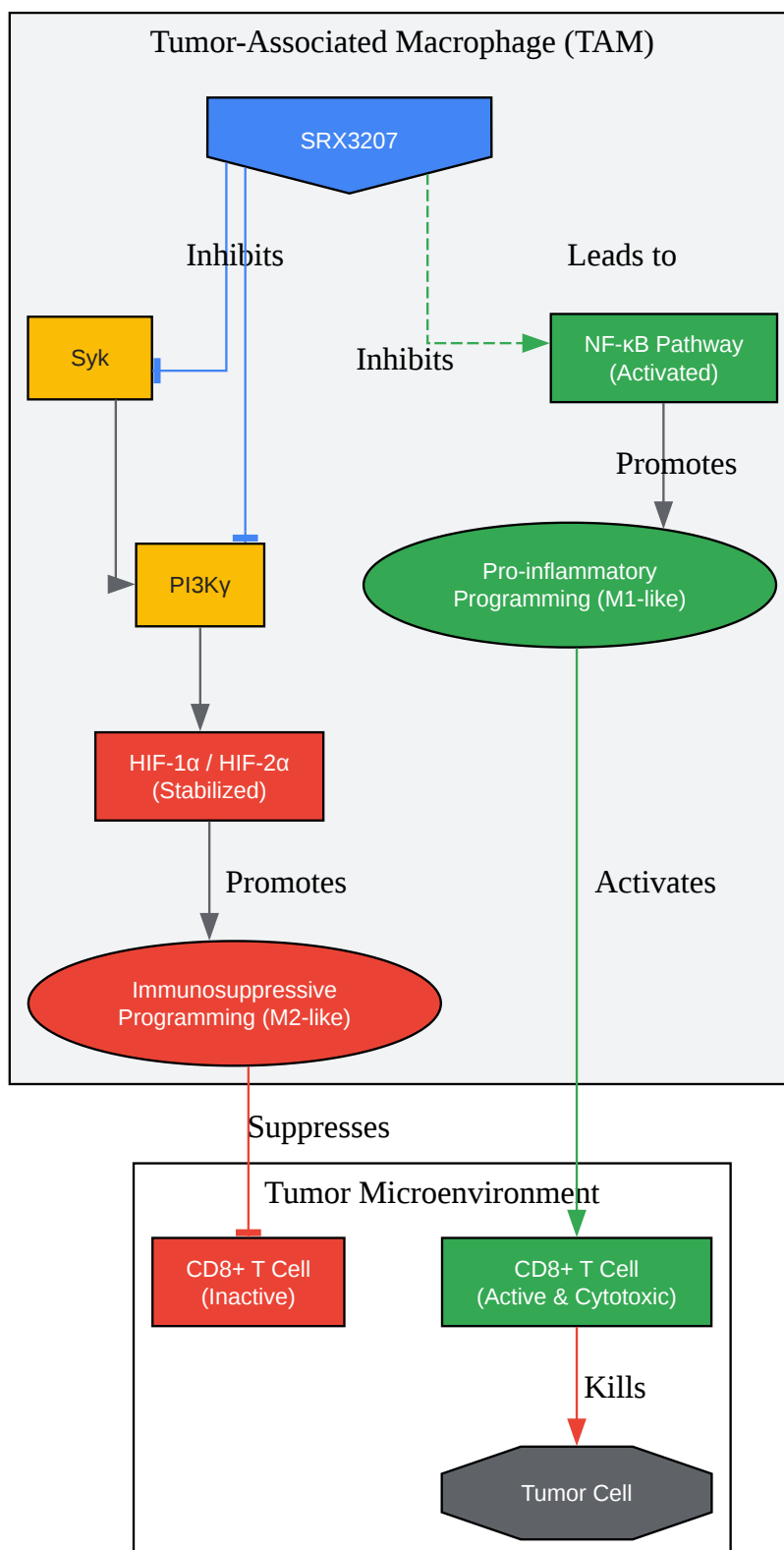
- Co-culture: The isolated T cells were co-cultured with target tumor cells (e.g., LLC) at various effector-to-target ratios.
- Cytotoxicity Measurement: Tumor cell viability was assessed after a defined incubation period using a standard cytotoxicity assay (e.g., lactate dehydrogenase (LDH) release assay or chromium-51 release assay) to determine the killing capacity of the T cells.

Gene Expression Analysis (RT-PCR)

- RNA Isolation: Total RNA was extracted from isolated TAMs using a commercial kit (e.g., Qiagen RNeasy kit).
- cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
- Quantitative PCR: The cDNA was used as a template for real-time PCR with primers specific for genes associated with macrophage polarization (e.g., Arg1, Il10 for M2-like; Nos2, Tnf for M1-like). Gene expression levels were normalized to a housekeeping gene.

Mandatory Visualization

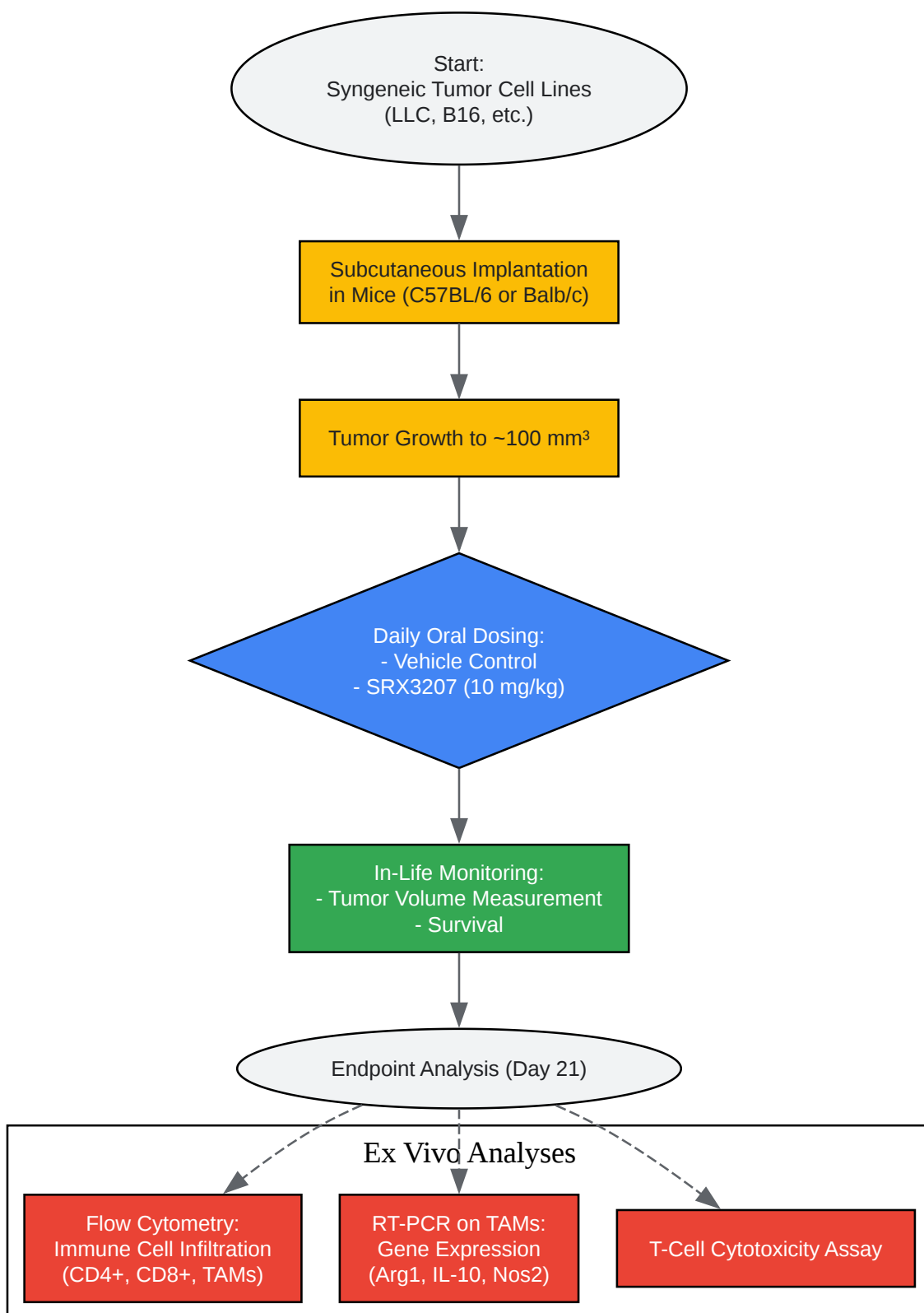
Signaling Pathway of SRX3207 Action



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Caption: **SRX3207** inhibits Syk and PI3Ky in TAMs, leading to a pro-inflammatory state and CD8+ T cell activation.

Experimental Workflow for Preclinical Efficacy



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Caption: Workflow for evaluating **SRX3207** efficacy in syngeneic mouse tumor models.

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